4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O2S/c16-13-3-5-14(6-4-13)24(22,23)20-15-18-10-21(11-19-15)9-12-2-1-7-17-8-12/h1-8H,9-11H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUWQFDGGKGVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=NCN1CC2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the pyridin-3-ylmethylamine, which is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to form the intermediate 4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide. This intermediate is subsequently subjected to cyclization with appropriate reagents to form the final tetrahydrotriazinyl structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazine-Sulfonamide Family
Key structural analogues include:
- 4-(4-(Arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides : These compounds share the triazine-sulfonamide backbone but differ in substituents. The absence of a pyridinylmethyl group and the presence of a piperidine and pyrimidine moiety reduce their lipophilicity (logP ≈ 2.1–2.5) compared to the target compound (logP ≈ 3.2) .
- 2,4,6-Trichloro-1,3,5-triazine derivatives : These lack the sulfonamide group and exhibit higher reactivity due to chlorine substituents, making them more suitable as intermediates in synthesis rather than bioactive agents.
Research Findings and Implications
- aureus strains .
- Enzyme Inhibition : Preliminary studies indicate inhibitory activity against carbonic anhydrase isoforms, a trait shared with other sulfonamides but enhanced by the triazine core’s rigidity .
Biological Activity
4-Fluoro-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Chemical Structure and Properties
The chemical structure of this compound includes a sulfonamide group and a tetrahydrotriazine moiety that contributes to its biological activity. The presence of a pyridine ring enhances its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds containing heterocycles similar to this compound exhibit significant antiviral properties. For instance, derivatives with a pyridine ring have shown enhanced activity against various viral strains due to their ability to inhibit viral replication processes .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary data suggest that it may inhibit cell proliferation in certain cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications in the pyridine and triazine moieties can significantly affect its cytotoxicity against cancer cells .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may act by:
- Inhibiting key enzymes involved in viral replication.
- Interfering with cellular signaling pathways that promote cancer cell survival and proliferation.
Study 1: Antiviral Efficacy
A study conducted on various heterocyclic compounds demonstrated that those with structural similarities to this compound exhibited EC50 values ranging from 0.20 to 0.35 μM in inhibiting viral replication in MT-4 cells. This suggests a promising antiviral profile .
Study 2: Anticancer Activity
In vitro tests revealed that compounds with modifications at the N-position of the triazine ring showed enhanced cytotoxic effects against A431 and Jurkat cell lines. IC50 values were reported to be lower than those of established chemotherapeutic agents like doxorubicin .
Data Summary Table
Q & A
Q. What are the key structural features of this compound that distinguish it from other sulfonamide derivatives?
The compound combines a sulfonamide group with a tetrahydrotriazine core and a pyridinylmethyl substituent. This hybrid structure enhances its potential for bioactivity compared to simpler sulfonamides (e.g., sulfamethoxazole) by introducing multiple hydrogen-bonding sites and improved lipophilicity. Structural uniqueness arises from the tetrahydrotriazine ring’s conformational flexibility and the pyridinyl group’s role in π-π stacking interactions .
| Comparative Structural Features | |---|---| | Sulfamethoxazole | Single sulfonamide group, no heterocyclic core | Antimicrobial | | This Compound | Sulfonamide + tetrahydrotriazine + pyridinylmethyl | Potential multi-target activity |
Q. What experimental techniques are critical for characterizing its purity and structure?
Methodological steps include:
- Nuclear Magnetic Resonance (NMR) : To confirm the positions of fluorine, pyridinylmethyl, and sulfonamide groups.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays).
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): For absolute stereochemical confirmation .
Q. How can researchers design a synthesis protocol for this compound?
Key steps involve:
- Sulfonamide Coupling : Reacting 4-fluorobenzenesulfonyl chloride with the tetrahydrotriazine precursor under basic conditions (pH 8–9).
- Pyridinylmethyl Introduction : Using reductive amination or nucleophilic substitution to attach the pyridinylmethyl group.
- Purification : Employing column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assays?
Contradictions may arise from assay-specific parameters (e.g., pH, solvent). Mitigation strategies:
- Dose-Response Curves : Test multiple concentrations to identify non-linear effects.
- Orthogonal Assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays.
- Solubility Checks : Use DLS (Dynamic Light Scattering) to rule out aggregation artifacts .
Q. How can computational methods predict its interaction with biological targets?
Advanced approaches include:
- Molecular Docking : Screen against targets like carbonic anhydrase or kinase domains using AutoDock Vina.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency .
Q. What experimental designs optimize reaction yields while minimizing byproducts?
Use Design of Experiments (DoE) principles:
Q. How does the fluorinated aromatic ring influence metabolic stability?
The 4-fluoro group:
- Reduces CYP450 Metabolism : Fluorine’s electronegativity blocks oxidation at the para position.
- Enhances Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability. Validate via Liver Microsome Assays (human/rat) and HPLC-MS metabolite profiling .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting solubility data in different solvents?
- Solvent Polarity Index : Correlate solubility with solvent polarity (e.g., water vs. DMSO).
- Hansen Solubility Parameters : Calculate dispersion (δD), polarity (δP), and hydrogen-bonding (δH) contributions.
- Co-solvency Studies : Use water-ethanol mixtures to identify optimal formulations for in vivo studies .
Q. What statistical methods are appropriate for comparing its bioactivity to analogs?
- ANOVA with Tukey’s HSD : Test significance across IC50 values of analogs.
- Cluster Analysis : Group compounds by structural similarity (e.g., substituent type) and bioactivity.
- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical properties (LogP, PSA, MW) .
Ethical & Safety Considerations
Q. What safety protocols are essential when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
